Suproclone

Description

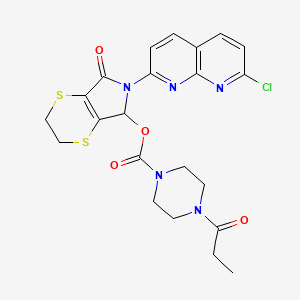

Structure

3D Structure

Properties

CAS No. |

77590-92-2 |

|---|---|

Molecular Formula |

C22H22ClN5O4S2 |

Molecular Weight |

520.0 g/mol |

IUPAC Name |

[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate |

InChI |

InChI=1S/C22H22ClN5O4S2/c1-2-16(29)26-7-9-27(10-8-26)22(31)32-21-18-17(33-11-12-34-18)20(30)28(21)15-6-4-13-3-5-14(23)24-19(13)25-15/h3-6,21H,2,7-12H2,1H3 |

InChI Key |

IBAUKGNDWVSETP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C(=O)OC2C3=C(C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl)SCCS3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Suproclone on GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Suproclone, a member of the cyclopyrrolone class of compounds, functions as a potent positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike direct agonists, this compound does not activate the GABA-A receptor on its own. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the receptor's response to the endogenous neurotransmitter, GABA. This potentiation of GABAergic inhibition underlies its anxiolytic and hypnotic properties. This document provides a comprehensive overview of this compound's mechanism of action, including its binding characteristics, subunit selectivity, and the experimental methodologies used for its characterization.

Introduction: The GABA-A Receptor and this compound

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] It is a ligand-gated ion channel that, upon binding of GABA, opens an intrinsic chloride (Cl⁻) channel.[2][3] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[2][4][5]

GABA-A receptors are heteropentameric structures assembled from a large family of subunits (e.g., α, β, γ).[6][7] The specific subunit composition determines the receptor's location, physiological properties, and pharmacological profile.[6] The most common isoform in the brain consists of two α, two β, and one γ subunit.[6][7]

This compound (also known as suriclone) is a non-benzodiazepine cyclopyrrolone compound.[8][9] It exerts its therapeutic effects by modulating these critical GABA-A receptors.

Core Mechanism of Action: Positive Allosteric Modulation

This compound is classified as a positive allosteric modulator (PAM) of the GABA-A receptor.[5][10] Its mechanism does not involve direct activation of the receptor but rather an enhancement of the effects of GABA.[5]

The key aspects of its action are:

-

Binding to an Allosteric Site: this compound binds to a modulatory site on the GABA-A receptor complex that is distinct from the GABA binding site (the orthosteric site), which is located at the β+/α− subunit interface.[5][7]

-

Potentiation of GABA Effect: This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site or enhances the channel's opening probability or duration once GABA is bound.[4][11]

-

Enhanced Chloride Influx: The ultimate result is a greater influx of chloride ions for a given concentration of GABA, leading to a more profound hyperpolarization of the postsynaptic neuron and a potentiation of inhibitory neurotransmission.[2][4]

Studies indicate that while structurally different from benzodiazepines, cyclopyrrolones bind to the benzodiazepine (B76468) (BZD) site or a closely related, allosterically linked site located at the α/γ subunit interface.[1][11][12][13] Evidence for this includes competitive displacement of BZD-site radioligands like [3H]flumazenil and [3H]Ro-15-1788.[8][12] However, the interaction may be distinct from classical benzodiazepines; for example, the binding of some cyclopyrrolones is not facilitated by GABA, unlike benzodiazepines.[12][14][15]

Quantitative Pharmacology of this compound

The interaction of this compound with the GABA-A receptor has been quantified through various in vitro assays. The data presented below is primarily for this compound (suriclone) and its closely related analog, zopiclone (B121070), which helps to contextualize the pharmacology of the cyclopyrrolone class.

Table 1: Binding Affinity of this compound and Related Compounds at GABA-A Receptors

| Compound | Radioligand | Preparation | Affinity Metric | Value | Reference |

| This compound | [3H]flumazenil | Mouse Cortical Membranes | IC₅₀ | 1.1 nM | [8] |

| This compound | [3H]Ro-15-1788 | Rat Brain | IC₅₀ | ~350 pM | [12] |

| Zopiclone | [3H]flunitrazepam | Rat Brain | Kᵢ | 28 nM | [14][15] |

| Zopiclone | [3H]flumazenil | Mouse Cortical Membranes | IC₅₀ | 35.8 nM | [8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the binding affinity of a competitive ligand.

Table 2: Potency of this compound and Related Compounds in Functional Assays

| Compound | Receptor Subtype | Assay Type | Potency Metric | Value | Reference |

| Eszopiclone (B1671324) | α1β2γ2 / α1β2γ3 | Electrophysiology | EC₅₀ / Potency | Comparable | [16] |

| Eszopiclone | α1β2γ2 | Electrophysiology | EC₅₀ | ~300-500 nM | [17] |

| Indiplon | α1β2γ2 | Electrophysiology | EC₅₀ | 2.6 nM | [18] |

| Indiplon | α2β2γ2 | Electrophysiology | EC₅₀ | 24 nM | [18] |

| Indiplon | α3β3γ2 | Electrophysiology | EC₅₀ | 60 nM | [18] |

| Indiplon | α5β2γ2 | Electrophysiology | EC₅₀ | 77 nM | [18] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Subunit Selectivity

The diverse family of GABA-A receptor subunits allows for a vast number of receptor isoforms with distinct pharmacology. The selectivity of a modulator for specific subunits is a key determinant of its clinical profile. For instance, α1-containing receptors are primarily associated with sedative effects, whereas α2/α3-containing receptors are linked to anxiolytic actions.[1]

This compound and zopiclone appear to be relatively non-selective between the major BZD-sensitive receptor subtypes (containing α1, α2, α3, and α5 subunits), showing little discrimination between the classic BZ1 (α1-containing) and BZ2 (α2, α3, α5-containing) phenotypes.[8][14][15] This contrasts with other non-benzodiazepines like zolpidem, which is highly selective for α1-containing receptors, and indiplon, which shows a ~10-fold preference for α1 over α2, α3, and α5 subunits.[18]

Experimental Protocols

The characterization of this compound's mechanism of action relies on established neuropharmacological techniques.

These assays are used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Kᵢ) or IC₅₀ of this compound for the BZD binding site on the GABA-A receptor.

-

Methodology:

-

Membrane Preparation: Cerebral cortex or cerebellum tissue from rodents is homogenized and centrifuged to isolate cell membranes rich in GABA-A receptors.

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the BZD site (e.g., [³H]flumazenil).[8]

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.

-

Separation and Counting: The mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand. The radioactivity on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that displaces 50% of the specific radioligand binding (IC₅₀) is determined. This value can be converted to a Kᵢ value using the Cheng-Prusoff equation.

-

This technique measures the potentiation of GABA-activated chloride currents by this compound, providing a functional measure of its efficacy and potency.

-

Objective: To determine the EC₅₀ and maximal efficacy (Eₘₐₓ) of this compound at specific, recombinant GABA-A receptor subtypes.

-

Methodology:

-

Receptor Expression: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific combinations of GABA-A receptor subunits (e.g., α1β2γ2).[17][18]

-

Cell Clamping: An oocyte or cell is voltage-clamped at a holding potential of approximately -70 mV using two microelectrodes.[19] This allows for the direct measurement of ionic currents across the cell membrane.

-

GABA Application: A low, sub-maximal concentration of GABA (typically the EC₅-EC₂₀) is applied to the cell, eliciting an inward chloride current (I_GABA) that is recorded.

-

Co-application of this compound: this compound is then co-applied with GABA. The potentiation of the GABA-induced current is measured as an increase in the current's amplitude.

-

Dose-Response Curve: This process is repeated with a range of this compound concentrations to generate a dose-response curve, from which the EC₅₀ (potency) and Eₘₐₓ (efficacy) can be calculated.[17]

-

Visualizations: Pathways and Protocols

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Caption: Workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Caption: Classification of GABA-A receptor ligands.

References

- 1. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hypersomniafoundation.org [hypersomniafoundation.org]

- 11. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 12. Anxiolytic cyclopyrrolones zopiclone and suriclone bind to a novel site linked allosterically to benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Zopiclone. A review of its pharmacological properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cambridge.org [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Pharmacological Profile of Suproclone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suproclone is a non-benzodiazepine cyclopyrrolone derivative with demonstrated anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. Its mechanism of action involves the allosteric modulation of the GABA-A receptor complex, leading to an enhancement of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the in vivo pharmacological profile of this compound, presenting quantitative data on its receptor binding affinity, pharmacokinetic parameters, and dose-dependent behavioral effects. Detailed experimental protocols for key in vivo assays are provided to facilitate study replication and further investigation. Additionally, signaling pathway and experimental workflow diagrams are included to visually represent its mechanism of action and methodological approaches.

Introduction

This compound is a member of the cyclopyrrolone class of drugs, which also includes zopiclone (B121070) and suriclone (B1681791). While structurally distinct from benzodiazepines, cyclopyrrolones share a similar pharmacological profile by acting as positive allosteric modulators of the GABA-A receptor.[1] this compound has been investigated for its therapeutic potential in anxiety and sleep disorders. This guide synthesizes the available in vivo data to provide a detailed pharmacological profile of this compound for research and drug development purposes.

Mechanism of Action

This compound exerts its pharmacological effects by binding to a site on the GABA-A receptor complex that is distinct from the GABA binding site but is allosterically coupled to it.[1] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a potentiation of the inhibitory effects of GABA. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. While the precise binding site on the GABA-A receptor for cyclopyrrolones is still under investigation, it is understood to be different from the classic benzodiazepine (B76468) binding site.[2]

Signaling Pathway Diagram

This compound's positive allosteric modulation of the GABA-A receptor.

In Vivo Pharmacological Effects

This compound demonstrates a range of central nervous system effects in vivo, consistent with its mechanism of action. These include anxiolytic, hypnotic, muscle relaxant, and anticonvulsant activities.

Anxiolytic Activity

The anxiolytic properties of this compound have been evaluated in various animal models of anxiety.

Quantitative Data: Anxiolytic Effects of this compound

| Experimental Model | Species | Route of Administration | Parameter | Value | Reference |

| Geller-Seifter Conflict Test | Rat | p.o. | Minimal Effective Dose (MED) | 2.5 mg/kg | [3] |

Hypnotic Activity

This compound has been shown to possess hypnotic properties, affecting sleep latency and duration.

Quantitative Data: Hypnotic Effects of this compound

| Experimental Model | Species | Route of Administration | Dose | Effect | Reference |

| Sleep Laboratory Study | Human | Oral | 0.2 mg | No significant alteration in all-night sleep | [4] |

| Sleep Laboratory Study | Human | Oral | 0.4 mg | Significant decrease in nocturnal awakenings | [4] |

Muscle Relaxant Activity

The muscle relaxant effects of this compound are a characteristic feature of GABA-A receptor modulators. While specific quantitative data for this compound is limited, related cyclopyrrolones like zopiclone have demonstrated muscle relaxant properties in animal models.[5][6]

Anticonvulsant Activity

This compound exhibits anticonvulsant activity, which is a common characteristic of drugs that enhance GABAergic inhibition.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in humans, with limited data available in preclinical animal models.

Quantitative Data: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Route of Administration | Reference |

| Time to Peak Plasma Concentration (Tmax) | 1 hour | Oral | [7] |

| Pharmacodynamic Peak Effect | 2nd to 4th hour | Oral | [7] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility.

Geller-Seifter Conflict Test (Anxiolytic)

This operant conditioning conflict procedure is used to screen for anxiolytic drugs.[3]

-

Apparatus: An operant chamber equipped with a lever, a food dispenser, a water source with a lickometer, and a grid floor for delivering electric shocks.

-

Animals: Food- and water-deprived rats.

-

Procedure:

-

Rats are trained to press a lever for a food reward on a variable-interval schedule.

-

Once the behavior is established, a conflict component is introduced. During specific periods, signaled by an auditory or visual cue, each lever press delivers both a food reward and a mild electric shock to the feet.

-

The number of lever presses during the non-punished and punished periods is recorded.

-

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses before the test session.

-

Endpoint: The minimal effective dose (MED) is the lowest dose that significantly increases the number of lever presses during the punished periods without significantly affecting the response rate during the non-punished periods.

Workflow Diagram: Geller-Seifter Conflict Test

Workflow for the Geller-Seifter conflict test.

Four-Plate Test (Anxiolytic)

This model is based on the suppression of exploratory behavior by mild electric foot shocks.[9][10]

-

Apparatus: A box with a floor made of four metal plates.

-

Animals: Mice.

-

Procedure:

-

A mouse is placed in the box and allowed to explore.

-

Each time the mouse crosses from one plate to another, a mild electric shock is delivered to its paws.

-

The number of punished crossings is recorded over a set period (e.g., 60 seconds).

-

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Endpoint: Anxiolytic compounds increase the number of punished crossings.

Horizontal Wire Test (Muscle Relaxant)

This test assesses muscle strength and coordination.[11][12]

-

Apparatus: A horizontal wire or rod suspended above a padded surface.

-

Animals: Mice.

-

Procedure:

-

The mouse is placed on the wire and its ability to hang on is observed.

-

The latency to fall is recorded.

-

-

Drug Administration: this compound or vehicle is administered prior to the test.

-

Endpoint: Muscle relaxant drugs decrease the latency to fall from the wire.

Workflow Diagram: Horizontal Wire Test

Workflow for the horizontal wire test.

Conclusion

This compound is a cyclopyrrolone with a clear in vivo pharmacological profile characteristic of a positive allosteric modulator of the GABA-A receptor. It demonstrates anxiolytic and hypnotic effects at low doses. While its muscle relaxant and anticonvulsant properties are established qualitatively, further quantitative dose-response studies in animal models would be beneficial for a more complete understanding of its pharmacological profile. The provided experimental protocols and diagrams serve as a resource for researchers investigating this compound and related compounds.

References

- 1. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Geller-Seifter conflict paradigm with incremental shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sleep laboratory studies on single dose effects of suriclone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zopiclone. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic and -dynamic studies with a new anxiolytic, suriclone, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Four plate test (Aron test) [panlab.com]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. A Modified Wire Hanging Apparatus for Small Animal Muscle Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Suproclone's Archetype: Suriclone

Disclaimer: Information regarding the synthesis and characterization of Suproclone is exceptionally scarce in publicly available scientific literature and patent databases. Due to this lack of specific data, this technical guide will focus on its close structural and functional analogue, Suriclone . Developed by the same pharmaceutical company, Rhône-Poulenc, Suriclone belongs to the same cyclopyrrolone class of drugs and shares a similar mechanism of action. The detailed experimental protocols, quantitative data, and characterization presented herein are for Suriclone and serve as a comprehensive technical archetype for a researcher interested in this class of compounds.

Introduction

Suriclone is a cyclopyrrolone derivative that exhibits sedative and anxiolytic properties.[1][2] Like other drugs in its class, its pharmacological effects are primarily mediated through the modulation of γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[3][4] Although structurally distinct from benzodiazepines, Suriclone produces a similar pharmacological profile by enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[1][2] This guide provides a detailed overview of the chemical synthesis and analytical characterization of Suriclone, intended for researchers, scientists, and drug development professionals.

Synthesis of Suriclone

Synthesis Workflow

The logical workflow for the synthesis of Suriclone is depicted below. This diagram illustrates the progression from starting materials to the final active pharmaceutical ingredient.

Caption: Logical workflow for the synthesis of Suriclone.

Experimental Protocols

While specific experimental details for Suriclone are sparse, a general procedure based on the synthesis of analogous cyclopyrrolones is as follows:

Step 1: Synthesis of 6-(7-chloro-1,8-naphthyridin-2-yl)pyrrolo[3,4-b]pyrazine-5,7-dione

This intermediate is synthesized by the condensation of 2-amino-7-chloro-1,8-naphthyridine with a suitable pyrazine-2,3-dicarboxylic acid derivative. The reaction is typically carried out in a high-boiling point solvent.

Step 2: Synthesis of 6-(7-chloro-1,8-naphthyridin-2-yl)-7-hydroxy-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one

The dione (B5365651) intermediate from the previous step is selectively reduced to the corresponding hydroxy compound. This reduction is often achieved using a mild reducing agent such as sodium borohydride (B1222165) in an appropriate solvent system.

Step 3: Synthesis of Suriclone

The final step involves the esterification of the 7-hydroxy intermediate with 4-methyl-1-piperazinecarbonyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude Suriclone is then purified using standard techniques such as recrystallization or column chromatography to yield the final product of high purity.

Characterization of Suriclone

The structural and physicochemical properties of Suriclone are confirmed through a variety of analytical techniques.

Physicochemical Properties

The fundamental physicochemical properties of Suriclone are summarized in the table below.

| Property | Value |

| IUPAC Name | [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[3][4]dithiino[2,3-c]pyrrol-7-yl] 4-methylpiperazine-1-carboxylate[1] |

| CAS Number | 53813-83-5[1] |

| Molecular Formula | C₂₀H₂₀ClN₅O₃S₂[1] |

| Molar Mass | 477.98 g/mol [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of Suriclone. While a complete set of raw data is not available, the expected characteristic signals are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of Suriclone is expected to show characteristic signals for the aromatic protons of the naphthyridine ring system, the protons of the piperazine (B1678402) ring, the methyl group protons, and the protons of the dithiino-pyrrolone core.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons of the naphthyridine ring, the carbons of the piperazine ring, the methyl carbon, and the carbons of the dithiino-pyrrolone core.

Infrared (IR) Spectroscopy: The IR spectrum of Suriclone will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | ~1680 |

| C=O (Carbamate) | ~1720 |

| C-N Stretching | 1200-1350 |

| C-Cl Stretching | 600-800 |

| Aromatic C-H Stretching | ~3000-3100 |

| Aliphatic C-H Stretching | ~2800-3000 |

Mass Spectrometry (MS): Mass spectrometric analysis of Suriclone will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural information, with characteristic fragments arising from the cleavage of the piperazine ring, the carbamate (B1207046) linkage, and the naphthyridine moiety.

Mechanism of Action and Signaling Pathway

Suriclone, like other cyclopyrrolones, exerts its anxiolytic and sedative effects by modulating the function of the GABAA receptor, a ligand-gated ion channel.[3] While it does not bind to the same site as benzodiazepines, it allosterically modulates the receptor to enhance the binding of GABA.[4] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

The signaling pathway for Suriclone's mechanism of action is illustrated in the following diagram.

Caption: Signaling pathway of Suriclone at the GABAA receptor.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of Suriclone, a representative member of the cyclopyrrolone class of drugs and a close analogue of this compound. While specific experimental data for this compound remains elusive, the detailed information on Suriclone's synthesis, physicochemical properties, spectroscopic characterization, and mechanism of action serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The provided workflows and diagrams offer a clear visualization of the key processes involved in the creation and biological activity of this class of compounds. Further research is warranted to fully elucidate the specific synthetic details and analytical profile of this compound itself.

References

- 1. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 1â4 (δ ppm). - figshare - Figshare [figshare.com]

- 2. Structure of suriclone, a benzodiazepine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suriclone, a new anxiolytic of the cyclopyrrolone family: evidence for possible interference with GABAergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and -dynamic studies with a new anxiolytic, suriclone, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Suproclone: A Cyclopyrrolone Modulator of GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for Suproclone. This guide synthesizes the available information and leverages data from structurally and pharmacologically similar cyclopyrrolone compounds, namely Suriclone and Zopiclone (B121070), to provide a comprehensive overview. All data pertaining to related compounds is clearly indicated.

Introduction

This compound is a novel sedative and anxiolytic agent belonging to the cyclopyrrolone class of compounds. Developed by Rhône-Poulenc, it shares a close structural resemblance to other cyclopyrrolones like Suriclone and Zopiclone. These compounds are non-benzodiazepine hypnotics and anxiolytics that exert their therapeutic effects through the modulation of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This document provides a detailed technical overview of this compound, including its chemical properties, mechanism of action, and, where available, its pharmacological data, alongside representative experimental protocols for its study.

Chemical Identity

IUPAC Name: [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1][2]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate[1]

Chemical Formula: C₂₂H₂₂ClN₅O₄S₂

Molecular Weight: 520.02 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound, like other cyclopyrrolones, is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine (B76468) (BZD) binding site on the receptor complex, enhancing the effect of GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. This cascade of events underlies the sedative, anxiolytic, and hypnotic properties of the drug.

Signaling Pathway

Caption: this compound's modulation of the GABA-A receptor signaling pathway.

Pharmacological Data

Specific quantitative pharmacological data for this compound is scarce in the public domain. The following tables present data for the related cyclopyrrolone compounds, Suriclone and Zopiclone, to provide a comparative context.

Table 1: Comparative Binding Affinities (Ki, nM) for GABA-A Receptor Subtypes (Data for Zopiclone)

| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |

| Zopiclone | 10.5 | 14.1 | 10.5 | 24.3 |

Data extrapolated from studies on Zopiclone's binding profile.

Table 2: Comparative Pharmacokinetic Parameters (Data for Zopiclone in Humans)

| Parameter | Value |

| Bioavailability | ~80%[3] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |

| Plasma Protein Binding | 45-80%[3] |

| Elimination Half-life (t½) | 3.5-6.5 hours[3] |

| Metabolism | Hepatic (N-demethylation and N-oxidation)[3] |

| Excretion | Primarily renal as metabolites[3] |

Table 3: Clinical Data Summary (Data for Suriclone)

| Parameter | Finding |

| Effective Anxiolytic Dose Range | 0.2 mg - 0.4 mg |

| Onset of Action | Not specified |

| Side Effects | Drowsiness, dizziness, headache |

Data from a single-blind, placebo-controlled study on Suriclone in patients with generalized anxiety disorder.

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound, as derived from patent literature, involves a multi-step process:

-

Condensation: Reaction of 2-amino-7-chloro-1,8-naphthyridine with a suitable dithiino[2,3-c]pyrrole precursor.

-

Acylation: Introduction of the 4-propanoylpiperazine-1-carboxylate moiety at the appropriate position on the cyclopyrrolone core.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol outlines a general procedure to determine the binding affinity of a compound like this compound to GABA-A receptors.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and centrifuge to isolate the membrane fraction containing GABA-A receptors.

-

Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled ligand that binds to the BZD site (e.g., [³H]flunitrazepam) and a range of concentrations of this compound.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

This technique can be used to assess the functional effects of this compound on GABA-A receptor-mediated currents in cultured neurons or cells expressing recombinant GABA-A receptors.

Methodology:

-

Cell Preparation: Culture primary neurons or a cell line (e.g., HEK293) expressing specific GABA-A receptor subtypes.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

-

GABA Application: Apply a submaximal concentration of GABA to elicit a baseline chloride current.

-

This compound Application: Co-apply GABA with varying concentrations of this compound and measure the potentiation of the GABA-induced current.

-

Data Analysis: Construct a concentration-response curve to determine the EC₅₀ of this compound for potentiating the GABA response.

Conclusion

This compound is a cyclopyrrolone with a mechanism of action centered on the positive allosteric modulation of GABA-A receptors. While specific pharmacological and clinical data for this compound remain limited, its structural and mechanistic similarity to Suriclone and Zopiclone suggests it likely possesses a comparable profile as a sedative and anxiolytic agent. Further research is warranted to fully elucidate the specific binding affinities, pharmacokinetic profile, and clinical efficacy and safety of this compound. The experimental protocols outlined in this guide provide a framework for the future investigation of this and other novel cyclopyrrolone compounds.

References

Suproclone: A Technical Whitepaper on its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

Suproclone is a nonbenzodiazepine anxiolytic and sedative agent belonging to the cyclopyrrolone class of drugs. Developed by the French pharmaceutical company Rhône-Poulenc (now part of Sanofi) around 1980, it emerged from a research program initiated in the mid-1960s to discover novel tranquilizers chemically distinct from the heavily patented benzodiazepines.[1][2] While structurally related to the more extensively studied cyclopyrrolones, zopiclone (B121070) and suriclone (B1681791), specific clinical and pharmacological data on this compound remains largely unpublished in peer-reviewed literature.[3][4] This technical guide provides a comprehensive overview of the discovery, development, and inferred pharmacological profile of this compound, drawing upon available information and data from its closely related analogs to offer a complete scientific picture.

Introduction: The Dawn of the Cyclopyrrolones

The development of the cyclopyrrolone family, including this compound, was a strategic effort by Rhône-Poulenc to innovate in the anxiolytic and hypnotic market, which was dominated by benzodiazepines.[1][2] The goal was to create compounds with similar therapeutic efficacy but with a distinct chemical structure, thereby navigating the existing patent landscape.[1][2] This research led to the synthesis of a novel class of compounds that, while structurally different from benzodiazepines, interact with the same receptor complex in the central nervous system: the GABA-A receptor.[5][6]

This compound, synthesized in the early 1980s, is a cyclopyrrolone derivative with a chemical structure very similar to suriclone.[3][6] Like its sister compounds, it is expected to produce sedative and anxiolytic effects by modulating the GABA-A receptor.[3][4]

Chemical Synthesis and Structure

The synthesis of this compound was first detailed in a patent filed by Rhône-Poulenc.[4] The multi-step synthesis involves the condensation of 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione with 7-Chloro-1,8-naphthyridin-2-amine, followed by a series of halogenation, reduction, and acylation reactions to yield the final this compound molecule.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[3][7]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate |

| Chemical Formula | C22H22ClN5O4S2 |

| Molar Mass | 520.02 g·mol−1 |

| CAS Number | 76535-71-2 |

Mechanism of Action: Modulating the GABA-A Receptor

This compound, like other cyclopyrrolones, is a positive allosteric modulator of the GABA-A receptor.[8][9] It does not bind to the same site as the endogenous ligand GABA, but rather to the benzodiazepine (B76468) binding site on the receptor complex.[8] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. This enhanced GABAergic activity is responsible for the sedative and anxiolytic properties of the drug.[8]

Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.

Pharmacological Profile

While specific quantitative data for this compound is scarce, the pharmacological profile can be inferred from its well-studied analogs, zopiclone and suriclone.

Binding Affinity

Cyclopyrrolones exhibit high affinity for the benzodiazepine binding site on the GABA-A receptor. Although a specific IC50 value for this compound is not publicly available, zopiclone has an IC50 of approximately 30 nM for the displacement of [3H]-diazepam in rat cortex.[6] Suriclone demonstrates even higher potency.[6] It is expected that this compound also possesses a high binding affinity in the nanomolar range.

Table 2: Comparative Binding Affinity of Cyclopyrrolones (Inferred for this compound)

| Compound | Receptor Target | Binding Affinity (IC50) | Species |

| This compound | GABA-A (Benzodiazepine Site) | Not Available (Expected in nM range) | - |

| Zopiclone | GABA-A (Benzodiazepine Site) | ~30 nM | Rat |

| Suriclone | GABA-A (Benzodiazepine Site) | High (Potent) | Rat |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound have not been published. However, data from zopiclone and suriclone provide a likely profile.

Table 3: Comparative Pharmacokinetic Parameters of Cyclopyrrolones (Inferred for this compound)

| Parameter | This compound | Zopiclone | Suriclone |

| Bioavailability | Not Available | ~80% | Not Available |

| Protein Binding | Not Available | 45-80% | Not Available |

| Metabolism | Not Available | Hepatic (CYP3A4, CYP2E1) | Not Available |

| Elimination Half-life | Not Available | 3.5-6.5 hours | Not Available |

| Excretion | Not Available | Primarily Urine | Not Available |

Preclinical and Clinical Development

There is a lack of published preclinical and clinical trial data specifically for this compound. It is possible that the compound did not progress to late-stage clinical trials or that the data was not made public. For comparison, zopiclone was successfully developed and marketed as a hypnotic, while suriclone was investigated as an anxiolytic.[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that would have been conducted during the development of this compound, based on standard practices for this drug class.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.

Protocol:

-

Membrane Preparation: Cerebral cortex from rodents is homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membrane fraction containing GABA-A receptors.

-

Binding Assay: The membrane preparation is incubated with a radiolabeled ligand for the benzodiazepine site (e.g., [3H]-flunitrazepam or [3H]-Ro15-1788) and varying concentrations of this compound.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Caption: Generalized Experimental Workflow for Radioligand Binding Assay.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the anxiolytic effects of this compound in a rodent model.

Protocol:

-

Apparatus: An elevated plus-shaped maze with two open and two enclosed arms.

-

Dosing: Rodents are administered this compound or a vehicle control at various doses.

-

Testing: After a set pre-treatment time, each animal is placed in the center of the maze and allowed to explore for a fixed period.

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound is a member of the cyclopyrrolone class of drugs, developed by Rhône-Poulenc as a potential anxiolytic and sedative. While its specific development history and pharmacological data are not extensively documented in public literature, its mechanism of action is understood to be through positive allosteric modulation of the GABA-A receptor, similar to its well-characterized analogs, zopiclone and suriclone. This whitepaper provides a comprehensive overview based on the available information, offering a technical guide for researchers and professionals in the field of drug development. Further research would be necessary to fully elucidate the specific properties and clinical potential of this compound.

References

- 1. Une famille chimique originale de tranquillisants: les cyclopyrrolones - p37 - N°106 - L'Actualité Chimique, le journal de la SCF [new.societechimiquedefrance.fr]

- 2. Une famille chimique originale de tranquillisants: les cyclopyrrolones - p37 - N°106 - L'Actualité Chimique, le journal de la SCF [new.societechimiquedefrance.fr]

- 3. This compound [bionity.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Cyclopyrrolones - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pharmacokinetic and -dynamic studies with a new anxiolytic, suriclone, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zopiclone - Wikipedia [en.wikipedia.org]

- 9. medkoo.com [medkoo.com]

- 10. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological properties and mechanism of action of the cyclopyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Suproclone to Benzodiazepine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Suproclone (also known as Suriclone) to benzodiazepine (B76468) receptors. It consolidates key quantitative data, details established experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

This compound is a cyclopyrrolone derivative that exhibits high-affinity binding to the central benzodiazepine receptor complex, which is an integral part of the GABA-A receptor.[1][2] Although not a benzodiazepine in structure, this compound shares a similar pharmacological profile, including anxiolytic and hypnotic properties.[3] Understanding its in vitro binding affinity is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting the GABAergic system. This document serves as a technical resource for researchers engaged in the study of this compound and related compounds.

Quantitative Binding Affinity Data

The binding affinity of this compound and its active metabolite for the benzodiazepine receptor has been determined through radioligand binding assays. The data from these studies are summarized in the table below. This compound demonstrates exceptionally high potency in displacing radiolabeled ligands from the benzodiazepine receptor.

| Compound | Radioligand | Preparation | IC50 | Hill Coefficient | Receptor Selectivity | Reference |

| This compound | [³H]Ro-15-1788 | Rat and Bovine Brain | ~350 pM | ~2.0 | Non-selective for Type I/II | [4] |

| Metabolite 35,489 RP | [³H]Ro-15-1788 | Rat and Bovine Brain | ~1 nM | ~2.0 | Non-selective for Type I/II | [4] |

| Zopiclone (B121070) | [³H]Ro-15-1788 | Rat and Bovine Brain | ~50 nM | Not specified | Non-selective for Type I/II | [4] |

| This compound (one enantiomer) | [³H]Suriclone | Not specified | Kd = 20 pM (in presence of GABA) | Not specified | Not specified | [5] |

| This compound (one enantiomer) | [³H]Suriclone | Not specified | Kd = 70 pM (in absence of GABA) | Not specified | Not specified | [5] |

Note: The Hill coefficient of approximately 2.0 for this compound and its metabolite suggests a complex, possibly cooperative, binding mechanism at the receptor site.[4]

Experimental Protocols

The following sections detail the methodologies for conducting in vitro binding assays to determine the affinity of this compound for benzodiazepine receptors. These protocols are synthesized from established research practices.[6][7]

Materials and Reagents

-

Biological Sample: Rat or bovine brain tissue (e.g., cerebral cortex, hippocampus).[4][8]

-

Radioligand: [³H]Ro-15-1788 (a benzodiazepine antagonist) or [³H]Suriclone.

-

Test Compound: this compound.

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).[6]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as diazepam (100 µM), is used to determine non-specific binding.[6]

-

Scintillation Cocktail: For quantifying radioactivity.

-

Protein Assay Kit: To determine the protein concentration of the membrane preparation.

Membrane Preparation

-

Homogenization: Brain tissue is homogenized in ice-cold Tris-HCl buffer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

High-Speed Centrifugation: The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the crude membrane fraction containing the benzodiazepine receptors.

-

Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the binding assay.

-

Resuspension: The final pellet is resuspended in fresh buffer, and the protein concentration is determined.

Radioligand Binding Assay (Competitive Inhibition)

-

Assay Setup: In a final volume of 0.5 mL of Tris-HCl buffer, combine the following in assay tubes:

-

A fixed amount of membrane protein (e.g., 100 µg).[6]

-

A fixed concentration of the radioligand (e.g., [³H]Ro-15-1788).

-

Increasing concentrations of the test compound (this compound).

-

For non-specific binding tubes, add a high concentration of a non-labeled ligand (e.g., diazepam).

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 30°C) for a set duration (e.g., 35 minutes) to allow the binding to reach equilibrium.[6]

-

Termination of Reaction: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound ligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis of the competition curve.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

This compound's Allosteric Binding to the Benzodiazepine Receptor Complex

Studies indicate that this compound binds to a site on the benzodiazepine receptor complex that is allosteric to the classical benzodiazepine binding site.[2][4] This means that while it competes with benzodiazepine ligands for binding, it does so by binding to a different site and inducing a conformational change in the receptor that affects the benzodiazepine binding site.

Caption: Allosteric binding of this compound on the GABA-A receptor.

Mechanism of Action Insights

The interaction of this compound with the benzodiazepine receptor complex is distinct from that of classical benzodiazepines. While benzodiazepines typically require the presence of GABA to enhance their binding affinity, the binding of [³H]Suriclone is not modulated by GABA.[2][4] Furthermore, kinetic studies have shown that cyclopyrrolones like this compound increase the dissociation rate of benzodiazepine antagonists like [³H]Ro-15-1788 from the receptor.[4] This suggests that this compound induces a different conformational change in the receptor upon binding compared to traditional benzodiazepines.[1] This unique allosteric interaction is a key aspect of its pharmacological profile.

References

- 1. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anxiolytic cyclopyrrolones zopiclone and suriclone bind to a novel site linked allosterically to benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zopiclone - Wikipedia [en.wikipedia.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Selective affinity of one enantiomer of suriclone demonstrated by a binding assay with benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Differences between cyclopyrrolones (suriclone and zopiclone) and benzodiazepine binding to rat hippocampus photolabelled membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Profile of Suproclone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suproclone is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Similar to other drugs in its class, such as zopiclone (B121070) and eszopiclone (B1671324), this compound enhances the effect of GABA, leading to sedative and anxiolytic effects.[1][2] This technical guide provides a comprehensive overview of the neurochemical effects of this compound administration, with a focus on its interaction with the GABA-A receptor and its downstream effects on other neurotransmitter systems. Due to the limited availability of data directly on this compound, this guide incorporates data from the closely related and well-studied cyclopyrrolones, zopiclone and eszopiclone, to provide a thorough understanding of the compound's likely pharmacological profile.

Mechanism of Action at the GABA-A Receptor

This compound, like other cyclopyrrolones, binds to the benzodiazepine (B76468) site on the GABA-A receptor complex.[1][3] This binding allosterically modulates the receptor, increasing the frequency of the chloride channel opening in the presence of GABA.[4][5] The influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on the central nervous system.[4][5]

dot

Caption: GABA-A Receptor Signaling Pathway.

Quantitative Data: Receptor Binding and Functional Potency

The binding affinity (Ki) and functional potency (EC50) of this compound and related compounds at various GABA-A receptor subtypes are crucial for understanding their pharmacological profile. While specific data for this compound is limited, extensive research on zopiclone and eszopiclone provides valuable insights.

| Compound | Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Zopiclone | α1β2γ2 | ~28 | [4] |

| α2β2γ2 | - | ||

| α3β2γ2 | - | ||

| α5β2γ2 | - | ||

| Eszopiclone | α1β3γ2 | 1.05 | [6] |

| α2β3γ2 | 1.29 | [6] | |

| α3β3γ2 | 1.05 | [6] | |

| α5β3γ2 | 1.15 | [6] |

| Compound | Assay | EC50 | Reference |

| Eszopiclone | Potentiation of GABA-induced currents (α1β2γ2s) | ~300-500 nM | [7][8] |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor.

1. Membrane Preparation:

-

Rat brains are homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged to pellet cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes containing the GABA-A receptors.

-

The membrane pellet is washed and resuspended in a binding buffer.

2. Binding Assay:

-

The membrane preparation is incubated with a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]-flunitrazepam).

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radiolabeled ligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled known ligand (e.g., diazepam).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

dot

Caption: Radioligand Binding Assay Workflow.

Whole-Cell Patch Clamp for GABA Current Potentiation

This protocol describes the whole-cell patch-clamp technique to measure the potentiation of GABA-induced currents by this compound in neurons.

1. Cell Preparation:

-

Neurons (e.g., from primary culture or brain slices) are placed in a recording chamber on a microscope stage and continuously perfused with an artificial cerebrospinal fluid (aCSF).[9][10]

2. Patch Pipette and Seal Formation:

-

A glass micropipette with a fine tip is filled with an internal solution mimicking the intracellular environment and is brought into contact with the cell membrane.[9][10]

-

Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.[9][10]

3. Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical and molecular access to the cell's interior.[9][10]

4. Voltage-Clamp Recording:

-

The neuron's membrane potential is clamped at a specific holding potential (e.g., -60 mV).

-

GABA is applied to the neuron to elicit an inward chloride current.

-

This compound is then co-applied with GABA to measure its effect on the GABA-induced current.[11]

5. Data Analysis:

-

The amplitude, duration, and frequency of the GABA-induced currents are measured in the absence and presence of this compound.[11]

-

The potentiation of the GABA response by this compound is quantified, and the EC50 value can be determined from concentration-response curves.

Effects on Other Neurotransmitter Systems

The administration of GABA-A receptor modulators can have downstream effects on other neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506).

Dopamine System

Studies on related cyclopyrrolone compounds suggest an interaction with the dopaminergic system. Administration of zopiclone, diazepam, and zolpidem has been shown to preferentially decrease dopamine utilization in the prefrontal cortex of unstressed rats.[12] This was indicated by a decrease in the ratio of the dopamine metabolite DOPAC to dopamine.[12] This suggests that the sedative effects of these drugs may be, in part, mediated by a reduction in the activity of the mesocortical dopamine system.

Serotonin System

The interaction between the GABAergic and serotonergic systems is complex. While direct studies on the effects of this compound on serotonin levels are lacking, it is known that various serotonin receptor subtypes can modulate the release of dopamine.[13][14] Given the influence of this compound on the dopamine system, an indirect effect on serotonin neurotransmission is plausible, though further research is needed to elucidate this relationship.

Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin

This protocol outlines the in vivo microdialysis technique for measuring extracellular levels of dopamine and serotonin in the brain of a freely moving animal following this compound administration.

1. Surgical Implantation of Guide Cannula:

-

A guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized rat and secured to the skull.[15][16]

2. Microdialysis Probe Insertion and Perfusion:

-

After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate.[15][16]

3. Sample Collection:

-

Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).[15][16]

-

Baseline samples are collected to establish basal neurotransmitter levels.

-

This compound is then administered (e.g., systemically or locally via the probe), and dialysate samples are collected at regular intervals.[15][16]

4. Sample Analysis:

-

The concentrations of dopamine, serotonin, and their metabolites in the dialysate are quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[15][17]

5. Data Analysis:

-

Changes in the extracellular levels of dopamine and serotonin are expressed as a percentage of the baseline levels.

dot

Caption: In Vivo Microdialysis Workflow.

Conclusion

This compound exerts its primary neurochemical effects through positive allosteric modulation of the GABA-A receptor, similar to other cyclopyrrolone drugs. This action enhances GABAergic inhibition in the central nervous system, leading to its sedative and anxiolytic properties. Quantitative data from related compounds like zopiclone and eszopiclone suggest that this compound likely has a high affinity for various GABA-A receptor subtypes. Furthermore, evidence suggests that cyclopyrrolones can modulate other neurotransmitter systems, notably by decreasing dopamine utilization in the prefrontal cortex. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of the neurochemical effects of this compound. Future research employing techniques such as in vivo microdialysis is warranted to fully elucidate the impact of this compound on dopamine, serotonin, and other critical neurotransmitter systems.

References

- 1. Zopiclone - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Zopiclone, a cyclopyrrolone hypnotic: review of properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Potentiating effect of eszopiclone on GABA(A) receptor-mediated responses in pedunculopontine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Preferential decrease in dopamine utilization in prefrontal cortex by zopiclone, diazepam and zolpidem in unstressed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Functional interaction between serotonin and other neuronal systems: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Patch Clamp Protocol [labome.com]

- 17. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

Suproclone: A Technical Overview for Drug Development Professionals

CAS Number: 77590-92-2[1][2] Molecular Formula: C22H22ClN5O4S2[1][2]

This document provides a comprehensive technical guide on Suproclone, a sedative and anxiolytic agent from the cyclopyrrolone class of drugs. Developed by Rhône-Poulenc, this compound is a structural analog of other cyclopyrrolones like zopiclone (B121070) and suriclone (B1681791).[1][3] Due to the limited availability of specific data for this compound, this guide incorporates representative data from closely related and well-studied cyclopyrrolones to provide a thorough understanding of its anticipated pharmacological profile.

Core Compound Characteristics

| Identifier | Value | Reference |

| CAS Number | 77590-92-2 | [1][2] |

| Molecular Formula | C22H22ClN5O4S2 | [1][2] |

| IUPAC Name | [6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[4][5]dithiino[2,3-c]pyrrol-7-yl] 4-propanoylpiperazine-1-carboxylate | [3] |

| Molar Mass | 520.024 g/mol | [3] |

Pharmacological Profile

This compound is expected to exert its sedative and anxiolytic effects by acting as a positive allosteric modulator of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] While chemically distinct from benzodiazepines, cyclopyrrolones bind to the benzodiazepine (B76468) site on the GABAA receptor complex, enhancing the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA).[6] This potentiation of GABAergic neurotransmission leads to a widespread inhibitory effect on neuronal activity.

Binding Affinity of Related Cyclopyrrolones

Due to the lack of specific binding data for this compound, the following table presents the binding affinities of the related cyclopyrrolones, zopiclone and suriclone, for the GABAA receptor. These values provide an estimate of the expected potency of this compound.

| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |

| Zopiclone | [3H]flunitrazepam | Rat Cortex Membranes | 28 | - | [4][5] |

| Zopiclone | [3H]Ro-15-1788 | Rat Brain | ~50 | - | [7][8] |

| Suriclone | [3H]flumazenil | Mouse Cerebral Cortical Membranes | 1.1 | - | [9] |

| Suriclone | [3H]Ro-15-1788 | Rat Brain | ~0.35 | - | [7][8] |

Pharmacokinetic Properties of Related Cyclopyrrolones

The following table summarizes the key pharmacokinetic parameters for zopiclone and suriclone in humans, offering insights into the potential absorption, distribution, metabolism, and excretion profile of this compound.

| Parameter | Zopiclone | Suriclone | Reference |

| Bioavailability | ~80% | - | [10] |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~1 hour | [11][12] |

| Plasma Protein Binding | 45-80% | - | [10] |

| Elimination Half-life (t1/2) | 3.5-6.5 hours | - | [10] |

| Metabolism | Hepatic (primarily CYP3A4) | - | [6] |

Experimental Protocols

Competitive Radioligand Binding Assay for GABAA Receptor

This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for the GABAA receptor.

1. Membrane Preparation:

- Homogenize rat cerebral cortex tissue in a sucrose-based buffer.

- Perform differential centrifugation to isolate the crude synaptic membrane fraction.

- Wash the membranes multiple times to remove endogenous GABA.

- Resuspend the final membrane pellet in an appropriate assay buffer.

2. Binding Assay:

- Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam or [3H]flumazenil) and varying concentrations of the unlabeled test compound.

- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known GABAA receptor ligand (e.g., diazepam).

- Incubate at a controlled temperature (e.g., 0-4°C) to reach equilibrium.

3. Separation and Quantification:

- Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

- Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

- Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol describes a method to assess the functional effects of a test compound on GABAA receptor-mediated currents in cultured neurons or brain slices.

1. Cell/Slice Preparation:

- Prepare primary neuronal cultures or acute brain slices containing GABAA receptor-expressing neurons.

- Mount the preparation in a recording chamber on an inverted microscope and perfuse with an artificial cerebrospinal fluid (aCSF).

2. Patch-Clamp Recording:

- Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an internal solution containing a chloride salt.

- Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

- Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and recording of whole-cell currents.

3. GABA Application and Drug Modulation:

- Hold the neuron at a specific membrane potential (e.g., -60 mV).

- Apply GABA to the cell using a puffer pipette or by including it in the perfusion solution to evoke an inward chloride current.

- After establishing a stable baseline response to GABA, co-apply the test compound with GABA to determine its effect on the GABA-evoked current. Positive modulators will enhance the current amplitude.

4. Data Analysis:

- Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

- Construct concentration-response curves to determine the EC50 of the test compound's modulatory effect.

Visualizations

Caption: GABAA Receptor Signaling Pathway and the Modulatory Role of this compound.

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Caption: Experimental Workflow for Whole-Cell Patch-Clamp Electrophysiology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound [bionity.com]

- 4. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 7. Anxiolytic cyclopyrrolones zopiclone and suriclone bind to a novel site linked allosterically to benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. The effect of cyclopyrrolones on GABAA receptor function is different from that of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zopiclone - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetic and -dynamic studies with a new anxiolytic, suriclone, utilizing EEG mapping and psychometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Suproclone's sedative properties

An In-depth Technical Guide on the Early-Stage Research of Suproclone's Sedative Properties

Abstract

This compound, a member of the cyclopyrrolone class of compounds, has been a subject of early-stage research for its potential sedative-hypnotic and anxiolytic properties. Distinct from the benzodiazepine (B76468) class, this compound exerts its effects through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor complex. This technical guide synthesizes the foundational preclinical and clinical research data, detailing the mechanism of action, experimental protocols used for evaluation, and quantitative findings regarding its sedative efficacy. The primary mechanism involves binding to a site on the GABA-A receptor complex, which enhances the inhibitory effects of GABA, leading to central nervous system depression. This document serves as a comprehensive resource for researchers and professionals in drug development, providing structured data, detailed methodologies, and visual representations of key pathways and workflows.

Introduction

This compound is a cyclopyrrolone derivative, a class of non-benzodiazepine drugs that interact with the central nervous system's primary inhibitory neurotransmitter system.[1][2] Like its counterparts zopiclone (B121070) and suriclone (B1681791), this compound has been investigated for its sedative, hypnotic, and anxiolytic activities. These compounds share a pharmacological profile with benzodiazepines but are structurally distinct, which may confer differences in their clinical profiles, including side effects and dependence potential.[3] Early research has focused on elucidating its precise mechanism of action at the GABA-A receptor and characterizing its sedative effects through a variety of in vitro and in vivo models.

Mechanism of Action and Signaling Pathway

The sedative properties of this compound are mediated through its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel crucial for inhibitory neurotransmission in the brain.[4]

2.1 Allosteric Modulation of the GABA-A Receptor

This compound acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor complex that is distinct from the GABA binding site itself.[5] While it interacts with the benzodiazepine receptor complex, evidence suggests that cyclopyrrolones may bind to a novel, allosterically linked site or induce a different conformational change compared to classical benzodiazepines.[2][5] This binding enhances the affinity of GABA for its receptor, increasing the frequency of chloride (Cl-) channel opening. The subsequent influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less likely to fire an action potential and thus producing an overall inhibitory or sedative effect.[4]

2.2 Signaling Pathway Visualization

The following diagram illustrates the molecular interactions at the GABA-A receptor leading to neuronal inhibition.

References

- 1. Pharmacological properties and mechanism of action of the cyclopyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological and clinical studies of cyclopyrrolones: zopiclone and suriclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zopiclone - Wikipedia [en.wikipedia.org]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Anxiolytic cyclopyrrolones zopiclone and suriclone bind to a novel site linked allosterically to benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploratory Studies on the Anxiolytic Potential of Suproclone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suproclone, a member of the cyclopyrrolone class of compounds, is structurally related to the anxiolytic agent Suriclone. While specific research on this compound is limited, its anxiolytic potential can be inferred from the extensive studies conducted on Suriclone and other cyclopyrrolones. This technical guide provides an in-depth overview of the presumed anxiolytic properties of this compound, drawing upon data from its closely related analogue, Suriclone. The document details the likely mechanism of action, preclinical and clinical findings, and relevant experimental protocols to guide further research and development.

Introduction

Anxiety disorders are a prevalent and debilitating class of psychiatric conditions. The development of novel anxiolytic agents with improved efficacy and side-effect profiles remains a critical area of research. This compound belongs to the cyclopyrrolone family of drugs, which are chemically distinct from benzodiazepines but share a similar mechanism of action by modulating the γ-aminobutyric acid type A (GABA-A) receptor complex. Due to the limited availability of direct research on this compound, this paper will leverage the substantial body of evidence from studies on Suriclone to explore the anxiolytic potential of this compound. It is anticipated that this compound shares a comparable pharmacological profile with Suriclone, acting as a positive allosteric modulator of the GABA-A receptor.

Mechanism of Action: Modulation of the GABA-A Receptor

The primary mechanism of action for cyclopyrrolones, and therefore presumed for this compound, is the allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

Signaling Pathway of GABA-A Receptor Modulation

The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Cyclopyrrolones bind to a site on the GABA-A receptor complex that is distinct from the GABA binding site but is allosterically coupled to it. This binding enhances the effect of GABA, leading to an increased frequency of chloride channel opening and a more pronounced inhibitory effect. This potentiation of GABAergic neurotransmission is believed to be the basis for the anxiolytic effects of these compounds.

GABA-A Receptor Signaling Pathway

Quantitative Data (Derived from Suriclone Studies)

The following tables summarize quantitative data from preclinical and clinical studies on Suriclone, which are presented here as a proxy for the expected properties of this compound.

Table 1: Receptor Binding Affinity of Suriclone

| Ligand | Receptor/Site | Preparation | Ki (nM) | Reference |

| Suriclone | Benzodiazepine Receptor | Rat Brain Membranes | ~0.35 | [1] |

Table 2: Preclinical Anxiolytic Activity of Suriclone in the Elevated Plus Maze (EPM) Test

| Compound | Dose (mg/kg) | Animal Model | % Time in Open Arms (vs. Control) | Reference |

| Suriclone | 0.1 - 1.0 | Rat | Increased | [2] |

| Diazepam | 1.0 - 5.0 | Rat | Increased | [3] |

Table 3: Clinical Anxiolytic Efficacy of Suriclone